N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine

Lipophilicity Drug-likeness Physicochemical profiling

N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine is a trisubstituted pyrimidine derivative bearing a tert-butylamino group at the N2 position, a primary amino group at C4, and a nitro group at C5. It belongs to the 2,4-diamino-5-nitropyrimidine chemotype, a scaffold recognized in medicinal chemistry for its utility as kinase inhibitor leads and synthetic intermediates.

Molecular Formula C8H13N5O2
Molecular Weight 211.225
CAS No. 1286698-57-4
Cat. No. B2862631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(tert-butyl)-5-nitropyrimidine-2,4-diamine
CAS1286698-57-4
Molecular FormulaC8H13N5O2
Molecular Weight211.225
Structural Identifiers
SMILESCC(C)(C)NC1=NC=C(C(=N1)N)[N+](=O)[O-]
InChIInChI=1S/C8H13N5O2/c1-8(2,3)12-7-10-4-5(13(14)15)6(9)11-7/h4H,1-3H3,(H3,9,10,11,12)
InChIKeyMFSWHSQGZPUBOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(tert-Butyl)-5-nitropyrimidine-2,4-diamine (CAS 1286698-57-4): Structural Identity and Physicochemical Baseline for Procurement Decisions


N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine is a trisubstituted pyrimidine derivative bearing a tert-butylamino group at the N2 position, a primary amino group at C4, and a nitro group at C5. It belongs to the 2,4-diamino-5-nitropyrimidine chemotype, a scaffold recognized in medicinal chemistry for its utility as kinase inhibitor leads and synthetic intermediates [1]. The compound has a molecular weight of 211.22 g/mol, a computed XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 110 Ų, two hydrogen bond donors, and six hydrogen bond acceptors [2]. These computed properties place it in a physicochemical space distinct from simpler N2-unsubstituted or N2-methyl analogs, with implications for membrane permeability, target engagement, and synthetic tractability.

Why Generic N2-Substitution Fails: Physicochemical and Steric Differentiation of N2-(tert-Butyl)-5-nitropyrimidine-2,4-diamine


Within the 5-nitropyrimidine-2,4-diamine series, the identity of the N2-substituent governs lipophilicity, steric demand, and hydrogen-bonding capacity—parameters that directly influence kinase selectivity, passive permeability, and synthetic derivatization efficiency. Generic substitution of one N2-alkyl analog for another is not interchangeable. The tert-butyl group on the target compound imposes substantially greater steric bulk than methyl or ethyl congeners, while the nitro group at C5 provides an electron-withdrawing handle that modulates both ring electronics and the reactivity of the pendant amines [1]. These combined features create a reactivity and property profile that cannot be replicated by simply selecting a lower-cost or more readily available N2-methyl or N2-unsubstituted analog. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for N2-(tert-Butyl)-5-nitropyrimidine-2,4-diamine vs. Closest Analogs


Lipophilicity Advantage: XLogP3-AA Comparison with N2-Unsubstituted and N2-Methyl Analogs

The target compound exhibits a computed XLogP3-AA of 1.5, representing a 1.6 log unit increase over the N2-unsubstituted analog 5-nitropyrimidine-2,4-diamine (XLogP3-AA = -0.1) and a 0.9 log unit increase over the N2-methyl analog (XLogP3-AA = 0.6) [1][2][3]. This elevated lipophilicity is consistent with the tert-butyl group increasing hydrophobic surface area and reducing desolvation penalty upon membrane partitioning. For kinase-targeted hit-to-lead programs, LogP values in the 1–2 range are generally considered favorable for balancing passive permeability with aqueous solubility.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Reduction vs. N2-Unsubstituted Analog

The target compound has a computed TPSA of 110 Ų, which is 14 Ų lower than the N2-unsubstituted analog 5-nitropyrimidine-2,4-diamine (TPSA = 124 Ų) [1][2]. This reduction reflects the masking of one primary amine hydrogen bond donor by the tert-butyl substitution. A TPSA below 140 Ų is generally associated with acceptable oral bioavailability, and values below 90 Ų are desirable for CNS penetration. At 110 Ų, the target compound sits in an intermediate range that may offer advantages for peripheral kinase targets where moderate CNS exclusion is preferred.

TPSA Membrane permeability CNS drug design

Steric Differentiation: tert-Butyl Bulk vs. Methyl for Selective Kinase Binding Pocket Occupancy

The N2-tert-butyl group confers substantially greater steric volume than the N2-methyl analog (2 rotatable bonds with three methyl groups vs. 1 rotatable bond with a single methyl group). Within the 2,4-diamino-5-nitropyrimidine chemotype, published SAR demonstrates that a 2-arylalkylamino substituent in conjunction with a suitable 4-amino substituent is essential for achieving kinase selectivity, particularly for PKC-θ over other PKC isoforms and broader kinome targets [1]. The tert-butyl group is expected to occupy a lipophilic sub-pocket adjacent to the hinge-binding region of the kinase ATP site, providing a steric filter that discriminates against kinases with smaller gatekeeper residues. While direct IC₅₀ data for this compound have not been published, the class-level SAR firmly establishes that N2-substituent size is a primary determinant of selectivity.

Steric hindrance Kinase selectivity Structure-activity relationship

Antiproliferative Class Evidence: 5-Nitropyrimidine-2,4-diamine Derivatives Demonstrate Potent Activity Against Human Cancer Cell Lines

In a systematic study of 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moieties, Zhao et al. (2016) reported that multiple compounds in this chemotype class displayed moderate to potent antiproliferative activity across four human cancer cell lines (MDA-MB-231, A549, HepG2, MCF-7). The most potent analog (compound 7w) achieved an IC₅₀ of 10.37 μM against HepG2 cells, representing a three-fold improvement over the commercial anticancer drug fluorouracil [1]. While this specific data point is from a structurally distinct N2,N4-disubstituted analog, it establishes the 5-nitropyrimidine-2,4-diamine core as a validated antiproliferative scaffold. The target compound, with its N2-tert-butyl group and free 4-amino group, retains the core pharmacophore while offering a distinct substitution pattern for further derivatization.

Antiproliferative activity Cancer cell lines Lead optimization

Differential Synthetic Utility: Free 4-Amino Group Enables Chemoselective Derivatization Not Available in 4,6-Bis(tert-butylamino) Analog

Unlike the symmetrically substituted 4,6-bis(tert-butylamino)-5-nitropyrimidine (CAS 25710-27-4), which bears tert-butylamino groups at both the 4 and 6 positions, the target compound retains a free primary amino group at C4 (NH₂) alongside the N2-tert-butylamino substituent. This structural asymmetry enables chemoselective acylation, alkylation, or reductive amination at the more nucleophilic 4-NH₂ site while leaving the N2-tert-butyl group intact as a steric anchor. In the 4,6-bis-substituted analog, both amino positions are sterically encumbered, limiting regioselective derivatization options [1]. The nitro group at C5 further provides a synthetic handle that can be reduced to a third amine (catalytic hydrogenation or SnCl₂), enabling sequential, orthogonal functionalization of all three positions.

Synthetic intermediate Chemoselective functionalization Building block

Recommended Application Scenarios for N2-(tert-Butyl)-5-nitropyrimidine-2,4-diamine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead Programs Requiring Elevated Lipophilicity for Cellular Target Engagement

The compound's XLogP3-AA of 1.5 (1.6 log units above the unsubstituted analog) positions it favorably for intracellular kinase targets where passive membrane permeability is rate-limiting for cellular activity. Medicinal chemistry teams evaluating 2,4-diaminopyrimidine kinase inhibitor scaffolds should prioritize this analog when initial hits with XLogP3-AA < 0.5 show poor cell-based activity despite acceptable biochemical potency [1][2].

Selective PKC-θ Inhibitor Design Leveraging Steric Gatekeeper Discrimination

Published SAR for 2,4-diamino-5-nitropyrimidines demonstrates that N2-arylalkylamino substituents are essential for PKC-θ selectivity [1]. The N2-tert-butyl group on this compound provides a sterically demanding anchor point that can be combined with further 4-amino diversification to achieve selectivity over PKC-δ, PKC-α, and other kinases. Procurement of this intermediate is recommended for groups pursuing PKC-θ as a therapeutic target in autoimmune or inflammatory diseases.

Stepwise Diversification of 2,4,5-Trisubstituted Pyrimidine Libraries with Regiochemical Control

The compound's asymmetric substitution pattern — a free 4-NH₂, a hindered N2-tert-butylamino, and a reducible 5-NO₂ — enables three orthogonal diversification steps [1]. This makes it a superior building block compared to 4,6-bis(tert-butylamino)-5-nitropyrimidine for combinatorial library synthesis. Procurement is recommended for groups requiring a pyrimidine core that allows sequential introduction of diversity elements with minimal protecting group chemistry.

Antiproliferative Lead Optimization Starting from the 5-Nitropyrimidine-2,4-diamine Pharmacophore

Given the validated antiproliferative activity of 5-nitropyrimidine-2,4-diamine derivatives (class-level IC₅₀ of 10.37 μM for the most potent analog in the Zhao et al. 2016 series against HepG2) [1], the target compound represents a logical starting scaffold for medicinal chemistry optimization. The free 4-amino group allows installation of substituted benzyl, heteroaryl, or acyl groups that were not explored in the original study, potentially yielding analogs with improved potency while retaining the favorable physicochemical profile conferred by the N2-tert-butyl group.

Quote Request

Request a Quote for N2-(tert-butyl)-5-nitropyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.